molecular formula C18H16ClN5O3S3 B11362270 5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

5-chloro-2-[(3-methylbenzyl)sulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide

Cat. No.: B11362270
M. Wt: 482.0 g/mol
InChI Key: PQHKZYOOZQGLHW-UHFFFAOYSA-N
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Description

5-Chloro-2-[(3-methylphenyl)methanesulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine core substituted with a carboxamide group, a thiadiazole ring, and a methanesulfonyl group attached to a methylphenyl ring. The presence of these functional groups suggests diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-2-[(3-methylphenyl)methanesulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide typically involves multi-step organic reactions The thiadiazole ring can be synthesized separately and then attached to the pyrimidine core

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of automated reactors, continuous flow chemistry, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-[(3-methylphenyl)methanesulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring and the prop-2-en-1-ylsulfanyl group can be oxidized under specific conditions.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The chloro group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiadiazole ring may yield sulfoxides or sulfones, while substitution of the chloro group can result in various substituted pyrimidine derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving pyrimidine and thiadiazole derivatives.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 5-chloro-2-[(3-methylphenyl)methanesulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular pathways. The exact molecular targets and pathways involved depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

Similar Compounds

    5-Chloro-2-[(3-methylphenyl)methanesulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide: This compound is unique due to the combination of functional groups and the specific arrangement of atoms.

    Other Pyrimidine Derivatives: Compounds with similar pyrimidine cores but different substituents.

    Thiadiazole Derivatives: Compounds with similar thiadiazole rings but different substituents.

Uniqueness

The uniqueness of 5-chloro-2-[(3-methylphenyl)methanesulfonyl]-N-[5-(prop-2-en-1-ylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrimidine-4-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C18H16ClN5O3S3

Molecular Weight

482.0 g/mol

IUPAC Name

5-chloro-2-[(3-methylphenyl)methylsulfonyl]-N-(5-prop-2-enylsulfanyl-1,3,4-thiadiazol-2-yl)pyrimidine-4-carboxamide

InChI

InChI=1S/C18H16ClN5O3S3/c1-3-7-28-18-24-23-16(29-18)22-15(25)14-13(19)9-20-17(21-14)30(26,27)10-12-6-4-5-11(2)8-12/h3-6,8-9H,1,7,10H2,2H3,(H,22,23,25)

InChI Key

PQHKZYOOZQGLHW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)C2=NC=C(C(=N2)C(=O)NC3=NN=C(S3)SCC=C)Cl

Origin of Product

United States

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